
Dihydroguaiaretic acid
Overview
Description
Dihydroguaiaretic acid (DGA) is a lignan compound with the molecular formula C₂₀H₂₆O₄ and a molecular weight of 330.42 g/mol . It is isolated from plants such as Myristica fragrans (mace), Schisandra chinensis, and Larrea tridentata . DGA exists in stereoisomeric forms, including (-)-dihydroguaiaretic acid (CAS: 124649-78-1) and meso-dihydroguaiaretic acid, differing in their stereochemical configurations . Its structure comprises two methoxy-substituted phenylpropanoid units linked by a dimethylbutane chain .
Scientific Research Applications
Antioxidant Properties
Dihydroguaiaretic acid exhibits strong antioxidant activity, which helps protect cells from oxidative stress. Research indicates that NDGA can scavenge free radicals and enhance the body's antioxidant defense mechanisms, contributing to its potential in preventing oxidative damage in various tissues .
Anti-Inflammatory Effects
Studies have demonstrated that NDGA can inhibit inflammatory responses in human neutrophils. It reduces the generation of reactive oxygen species and elastase release, suggesting its utility in managing inflammatory conditions such as acute respiratory distress syndrome (ARDS) and other related disorders .
Cancer Treatment
NDGA has shown promise in cancer research due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. It acts through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Metabolic Disorders
Case Study: Acute Respiratory Distress Syndrome
A study demonstrated that meso-dihydroguaiaretic acid significantly ameliorated ARDS in mice by inhibiting neutrophil infiltration and reducing lung damage. The compound's ability to suppress inflammatory markers highlights its potential as a therapeutic agent for respiratory conditions .
Case Study: Obesity and Metabolic Syndrome
In an experimental model involving high fructose diets, NDGA was found to mitigate the adverse effects of obesity by regulating lipid metabolism. The compound improved metabolic parameters and reduced liver damage associated with steatosis, showcasing its relevance in treating obesity-related complications .
Molecular Mechanisms
The molecular mechanisms underlying the actions of this compound include:
- Inhibition of Lipogenesis : NDGA regulates peroxisome proliferator-activated receptors (PPARs), which are crucial for lipid metabolism.
- Scavenging of Free Radicals : The compound demonstrates strong free radical scavenging capabilities, contributing to its antioxidant effects.
- Modulation of Inflammatory Pathways : NDGA affects various signaling pathways involved in inflammation, such as the extracellular signal-regulated kinase pathway, thereby reducing inflammatory responses .
Summary Table of Applications
Q & A
Q. Basic: What experimental approaches are recommended for isolating DHGA from plant tissues, and how can yield optimization be achieved?
Answer :
- Extraction : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to isolate lignans like DHGA from Schisandra sphenanthera tissues. Polar solvents like methanol enhance recovery due to DHGA’s phenolic hydroxyl groups .
- Quantification : Pair HPLC-DAD with a C18 column (mobile phase: acetonitrile/0.1% formic acid) for baseline separation. Calibrate using a reference standard (e.g., purity ≥95%, as per ISO guidelines) .
- Optimization : Vary parameters like solvent polarity, extraction time, and temperature. For example, DHGA concentrations in Fruit (F_fruit: ~120 µg/g) exceed Leaf (M_leaf: ~20 µg/g), suggesting tissue-specific optimization .
Q. Advanced: How can contradictory data on DHGA’s antioxidative mechanisms be resolved across different neuronal cell models?
Answer :
- Model Selection : Primary neuronal cultures (e.g., rat cortical neurons) show DHGA’s neuroprotection against glutamate-induced oxidative stress (IC₅₀: ~15 µM), while immortalized cell lines (e.g., SH-SY5Y) may lack endogenous antioxidant pathways, skewing results .
- Methodology :
- Use ROS-specific probes (e.g., DCFH-DA) to quantify oxidative stress.
- Validate via Western blot for Nrf2/ARE pathway activation (e.g., HO-1, SOD2 expression).
- Compare results across ≥3 independent replicates to distinguish biological variability from methodological artifacts .
Q. Basic: What chromatographic and spectroscopic techniques are essential for DHGA structural elucidation?
Answer :
- Chromatography : UPLC-QTOF-MS in negative ion mode ([M-H]⁻ m/z 329.14) confirms molecular weight. Use C18 columns with gradient elution (5–95% acetonitrile in 15 min) .
- Spectroscopy :
Q. Advanced: How do stereochemical variations in DHGA analogs influence their bioactivity, and what computational tools can predict this?
Answer :
- QSAR Studies : Apply the Hansch-Fujita method to correlate substituent electronic parameters (σ, π) with antifungal activity. For example, (+)-DHGA’s planar structure enhances membrane penetration, increasing activity against Aspergillus spp. (MIC: 8 µg/mL vs. 32 µg/mL for (-)-enantiomer) .
- Docking Simulations : Use AutoDock Vina to model DHGA’s interaction with CYP450 enzymes. Hydrophobic interactions at Val²⁹⁰ and π-π stacking with Phe²⁸⁷ explain its inhibitory potency (Ki: 2.8 µM) .
Q. Basic: What in vitro assays are suitable for screening DHGA’s anti-inflammatory potential?
Answer :
- NF-κB Inhibition : Transfect RAW264.7 macrophages with a luciferase reporter plasmid. DHGA (10 µM) reduces LPS-induced luciferase activity by ~60% .
- Cytokine Profiling : Quantify TNF-α and IL-6 via ELISA. Pre-treat cells with DHGA (1–50 µM) for 24 hr before LPS challenge .
Q. Advanced: How can metabolomic approaches clarify DHGA’s role in plant secondary metabolism?
Answer :
- Pathway Analysis : Use GC-MS or LC-MS to profile intermediates in lignan biosynthesis (e.g., coniferyl alcohol → pinoresinol → DHGA).
- Isotope Labeling : Feed ¹³C-phenylalanine to Schisandra cell cultures. Track incorporation into DHGA via NMR or high-resolution MS .
- Gene Co-expression : Correlate DHGA accumulation with transcript levels of PLR (pinoresinol-lariciresinol reductase) and DIR (dirigent protein) genes .
Q. Basic: What criteria define DHGA’s purity and identity in pharmacological studies?
Answer :
- Purity : ≥95% by HPLC (λ = 280 nm), with no co-eluting peaks in a 30-min gradient .
- Identity : Match retention time (±0.2 min) and MS/MS fragmentation (e.g., m/z 329 → 137, 124) to a certified reference standard (e.g., CAS 158166-32-7) .
Q. Advanced: What strategies mitigate batch-to-batch variability in DHGA isolation from natural sources?
Answer :
- Standardization :
- Quality Control : Implement PCA (Principal Component Analysis) on NMR or FTIR spectra to detect outlier batches .
Comparison with Similar Compounds
Key Pharmacological Activities :
- Antimicrobial : Inhibits Helicobacter pylori with a minimum inhibitory concentration (MIC) of 100–125 μg/mL and an inhibition zone diameter of 33.7 mm at 200 μg/mL .
- Anticancer : Suppresses human ovarian (IC₅₀: 27.17 μM ) and endometrial cancer cells (IC₅₀: 45.46 μM ) .
- Vasodilatory : Induces 96% vasodilation in rat aorta, comparable to acetylcholine (EC₅₀: 49.9 μM ) .
- Neuroprotective : Protects against glutamate-induced neurotoxicity in rat cortical cells .
DGA belongs to the lignan family, which includes structurally related compounds with diverse bioactivities. Below is a comparative analysis of DGA and its analogs:
Structural and Physicochemical Properties
Key Differences :
- NDGA lacks the two methyl groups present in DGA, reducing its molecular weight and altering antioxidant mechanisms .
- Sculponeatin N and Picralinal have larger molecular frameworks, impacting solubility and target specificity .
Key Findings :
- DGA vs. NDGA : DGA shows stronger antimicrobial activity, while NDGA is more potent in disrupting transcriptional complexes like AP-1 .
- DGA vs. Corosolic acid : DGA’s vasodilatory potency (EC₅₀: 49.9 μM ) is double that of corosolic acid (108.9 μM ) .
- Enzyme Targets : DGA inhibits DNA topoisomerases, critical for cancer cell replication, whereas meso-DGA exhibits neuroprotection via antioxidant mechanisms .
Pharmacokinetic and Source Variability
- Tissue Distribution in Plants :
- Stereochemical Impact :
Toxicity and Limitations
- Hepatotoxicity: DGA exacerbates oxidative damage in LO2 liver cells at 100 μM, unlike flavonoids like isoquercitrin .
- Solubility: Limited solubility in aqueous media (requires DMSO) restricts formulation options .
Properties
IUPAC Name |
4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLUXMYYCTRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957790 | |
Record name | 4,4'-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36469-60-0 | |
Record name | Dihydroguaiaretic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036469600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.